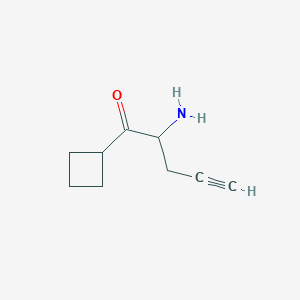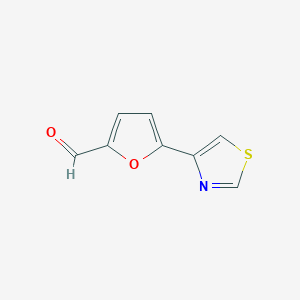
5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde: is a heterocyclic compound that contains both a thiazole and a furan ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with thiazole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, 5-formylfurane-2-boronic acid can be reacted with thiazole derivatives in the presence of palladium diacetate and tri-tert-butylphosphonium tetrafluoroborate in dimethyl sulfoxide and water at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring cost-effectiveness and high yield.
化学反应分析
Types of Reactions: 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-(1,3-Thiazol-4-YL)furan-2-carboxylic acid.
Reduction: 5-(1,3-Thiazol-4-YL)furan-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In organic synthesis, 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in the development of antitumor agents. Derivatives of this compound have been found to exhibit significant antitumor activity, making it a valuable scaffold in medicinal chemistry .
Industry: In the industrial sector, compounds containing thiazole and furan rings are used in the development of agrochemicals and materials with specific properties, such as improved stability and reactivity .
作用机制
The mechanism of action of 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde and its derivatives often involves interaction with biological macromolecules such as DNA or proteins. For instance, some derivatives have been found to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of antitumor activity.
相似化合物的比较
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: This compound also contains a thiazole and furan ring and has been studied for its antitumor properties.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound has shown significant antibacterial activity.
Uniqueness: 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde is unique due to its specific combination of the thiazole and furan rings, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown superior antitumor activity compared to some well-known drugs like 5-fluorouracil and cisplatin .
属性
分子式 |
C8H5NO2S |
|---|---|
分子量 |
179.20 g/mol |
IUPAC 名称 |
5-(1,3-thiazol-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H5NO2S/c10-3-6-1-2-8(11-6)7-4-12-5-9-7/h1-5H |
InChI 键 |
HXLJEGPGKBPQCV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(=C1)C2=CSC=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


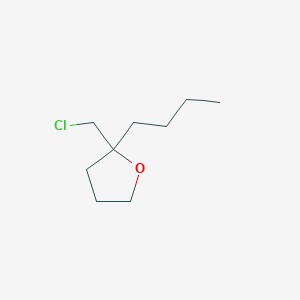
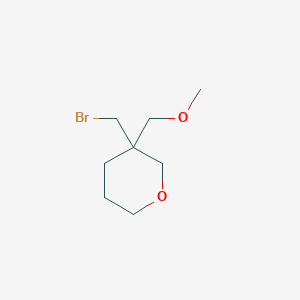
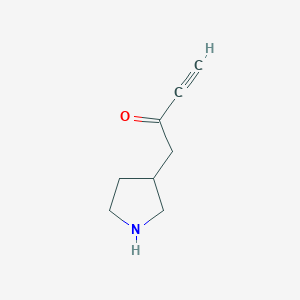
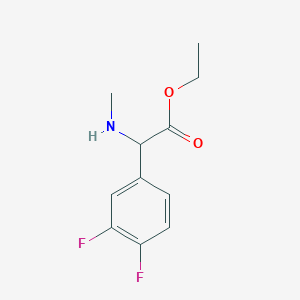
![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
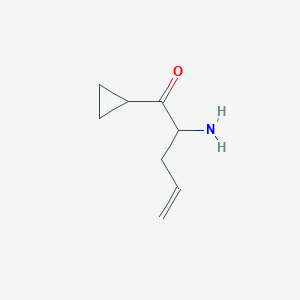
![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)
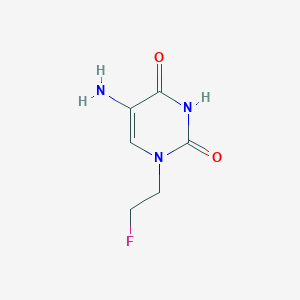
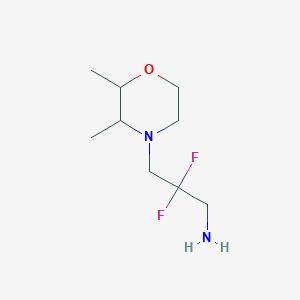
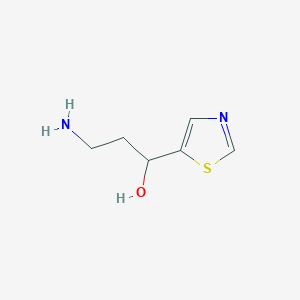
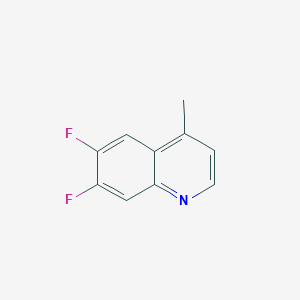
![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)
